4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that contains both thiadiazole and carboxamide functional groups. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of appropriate thiadiazole derivatives with carboxamide precursors. One common method involves the cyclization of hydrazonoyl halides with thiocyanates or thiosemicarbazides under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final compound.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or thiols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may bind to microbial enzymes, disrupting their function and leading to antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole core structure and exhibit similar biological activities.
Carboxamide derivatives: Compounds with carboxamide functional groups also show comparable properties.
Uniqueness
4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is unique due to the combination of its thiadiazole and carboxamide groups, which contribute to its distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and exhibit diverse activities.
Properties
Molecular Formula |
C7H7N5OS2 |
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Molecular Weight |
241.3 g/mol |
IUPAC Name |
4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiadiazole-5-carboxamide |
InChI |
InChI=1S/C7H7N5OS2/c1-3-5(15-12-9-3)6(13)8-7-11-10-4(2)14-7/h1-2H3,(H,8,11,13) |
InChI Key |
IWUDWKMSONZHGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NN=C(S2)C |
Origin of Product |
United States |
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